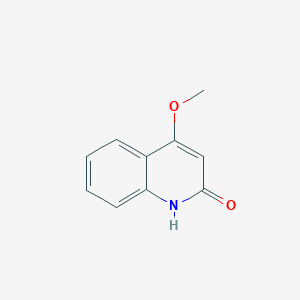

4-Methoxy-1H-quinolin-2-one

概述

描述

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound that belongs to the quinolinone family. It is characterized by a quinoline ring system with a methoxy group at the fourth position and a keto group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzophenone with dimethyl sulfate in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Nucleophilic Substitution Reactions

The 2-keto group and 4-methoxy substituent participate in nucleophilic displacement under specific conditions:

Key Findings :

- Thiolation proceeds via nucleophilic attack at the 2-position, replacing the carbonyl oxygen with sulfur .

- POCl₃ selectively chlorinates the 2-position, forming a stable chloro intermediate for further derivatization .

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring undergoes regioselective EAS:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro-4-methoxy-1H-quinolin-2-one | 45% | |

| Sulfonation | H₂SO₄, SO₃, 60°C | 6-Sulfo-4-methoxy-1H-quinolin-2-one | 38% |

Mechanistic Insight :

- Nitration favors the 6-position due to directing effects from the 4-methoxy group .

- Sulfonation yields water-soluble derivatives, useful for biological studies .

Oxidation and Reduction

Redox reactions modify the quinoline core:

Applications :

- Oxidation introduces carboxylic acid groups for further functionalization .

- Hydrogenation saturates the pyridine ring, enhancing solubility .

Cross-Coupling Reactions

Transition metal catalysis enables C–C bond formation:

Conditions :

- Palladium catalysts and aryl boronic acids facilitate coupling at the 1-position .

- Silver oxide acts as an oxidant in Heck reactions to maintain catalytic activity .

Alkylation and Acylation

The NH group at position 1 is a key site for alkylation:

Competitive Pathways :

- Steric and electronic factors dictate N- vs. O-alkylation selectivity .

- Bulky alkylating agents favor O-alkylation due to reduced steric hindrance .

Hydrolysis and Demethylation

The 4-methoxy group undergoes hydrolysis under acidic conditions:

Significance :

Photochemical Reactions

UV irradiation induces unique transformations:

| Reaction Type | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), CH₃CN | Tricyclic quinoline dimer | 34% |

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research has indicated that 4-Methoxy-1H-quinolin-2-one exhibits potential anticancer properties. Studies have shown that derivatives of quinolinones can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a study demonstrated that specific quinolinone derivatives displayed significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development aimed at treating malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. A study highlighted the synthesis of various quinoline derivatives that exhibited potent antifungal activity against multiple strains, indicating the potential of this compound in combating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Biological Research Applications

Fluorescent Probes

The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. This application is crucial for tracking cellular processes and understanding biological mechanisms at the molecular level. Its ability to fluoresce under specific conditions makes it valuable for researchers studying cellular dynamics .

Antioxidant Research

The compound exhibits antioxidant properties, which are essential in formulating products aimed at reducing oxidative stress in cells. Research has shown that derivatives of this compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Material Science Applications

Advanced Materials Development

In material science, this compound is being explored for its role in creating advanced materials, particularly in coatings and polymers. Its chemical stability and unique properties make it suitable for applications requiring enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study conducted on various quinoline derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The research focused on the structure–activity relationship (SAR) and identified key modifications that enhanced potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against common pathogens responsible for skin infections. The results indicated that the compound exhibited substantial antibacterial activity, outperforming several conventional antibiotics in specific assays .

作用机制

The mechanism of action of 4-Methoxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways:

相似化合物的比较

4-Hydroxy-1H-quinolin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Methoxy-1H-quinolin-4-one: Methoxy group at a different position.

4-Methoxyquinoline: Lacks the keto group at the second position.

Uniqueness: 4-Methoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Methoxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family, characterized by a methoxy group at the fourth position and a keto group at the second position of the quinoline ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C10H9NO2, and it has a molecular weight of 175.19 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can lead to different derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

The compound has also shown promising antiviral activity. In vitro studies revealed that it inhibits viral replication in several viral models, including influenza and herpes simplex virus. The proposed mechanism includes interference with viral entry into host cells and inhibition of viral RNA synthesis.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting its potential application in treating inflammatory diseases .

Anticancer Activity

Notably, this compound has been investigated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells. The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Anticancer Study : In a study involving MCF-7 cells, this compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity. Flow cytometry analysis showed that treated cells underwent G2/M phase arrest and increased apoptosis markers (Caspase-3 activation) compared to control groups .

- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound had minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, showcasing its broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds in the quinoline family:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Hydroxyquinoline | Moderate | Low | Moderate |

| 2-Methoxyquinoline | Low | Moderate | Low |

属性

IUPAC Name |

4-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFMHAOCYPGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344887 | |

| Record name | 4-Methoxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27667-34-1 | |

| Record name | 4-Methoxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main difference in the synthesis of 4-methoxy-1H-quinolin-2-ones and 4-methoxy-1H-quinolin-2-thiones?

A1: Both syntheses share the same initial steps, starting from a substituted aniline and proceeding through the formation of a substituted 2,4-dichloroquinoline and then a 2,4-dimethoxyquinoline intermediate. The key difference lies in the final step.

- For 4-methoxy-1H-quinolin-2-ones [], the 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and hydrochloric acid. []

- For 4-methoxy-1H-quinolin-2-thiones [], the 2,4-dimethoxyquinoline is first converted to 2-chloro-4-methoxyquinoline using phosphorus oxychloride (POCl3). This intermediate is then refluxed with thiourea and alcohol to yield the final product. []

Q2: How are the synthesized compounds characterized in the studies?

A2: Both studies utilize a combination of analytical techniques to confirm the identity and purity of the synthesized compounds. These include:

- Elemental Analysis (C, H, N): This confirms the elemental composition and purity of the synthesized compounds. [, ]

- Mass Spectrometry (MS): This technique provides the molecular weight of the compound, further supporting its identity. [, ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]

- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): This technique provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。